(3-Chloroadamantan-1-yl)methanamine hydrochloride
Description
(3-Chloroadamantan-1-yl)methanamine hydrochloride is a bicyclic amine derivative featuring a chlorine-substituted adamantane core. The adamantane scaffold is renowned for its structural rigidity and lipophilicity, which enhances blood-brain barrier penetration and receptor-binding efficacy in neuroactive compounds . As a hydrochloride salt, the compound benefits from improved aqueous solubility, a critical factor for bioavailability in therapeutic applications.
Properties
IUPAC Name |
(3-chloro-1-adamantyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClN.ClH/c12-11-4-8-1-9(5-11)3-10(2-8,6-11)7-13;/h8-9H,1-7,13H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTIAJGMQGWSRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Cl)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90812-22-9 | |
| Record name | Tricyclo[3.3.1.13,7]decane-1-methanamine, 3-chloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90812-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-chloroadamantan-1-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloroadamantan-1-yl)methanamine hydrochloride typically involves the chlorination of adamantane followed by amination. The reaction conditions often include the use of solvents such as ethanol or water and may require heating to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This ensures a consistent and high-yield production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other functional groups using nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted adamantane derivatives.
Scientific Research Applications
(3-Chloroadamantan-1-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (3-Chloroadamantan-1-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The adamantane structure allows it to fit into hydrophobic pockets of proteins, potentially modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key attributes of (3-Chloroadamantan-1-yl)methanamine hydrochloride with structurally related adamantane derivatives and aromatic methanamine hydrochlorides:
*Calculated based on adamantane (C₁₀H₁₆) + CH₂NH₂·HCl (C₁H₆ClN).
Key Observations :
- Chlorine vs.
- Core Rigidity : Adamantane derivatives exhibit superior metabolic stability over flexible aromatic analogs like 3-chlorophenyl methanamine .
- Solubility : Hydrochloride salts universally enhance solubility, but the adamantane core reduces aqueous solubility compared to smaller aromatic systems.
Pharmacological Activity
- Memantine Hydrochloride: A non-competitive NMDA receptor antagonist used to treat moderate-to-severe Alzheimer’s disease. Its methyl group at C3 optimizes lipophilicity for CNS penetration .
- Rimantadine Hydrochloride : Blocks influenza A viral replication via M2 ion channel inhibition. The ethylamine side chain is critical for antiviral specificity .
Research and Development Insights
- Synthetic Challenges: Introducing chlorine to the adamantane core requires precise conditions to avoid ring distortion, as noted in adamantane functionalization studies .
Biological Activity
(3-Chloroadamantan-1-yl)methanamine hydrochloride is a chlorinated derivative of adamantane, a compound known for its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structure and Composition
- Chemical Formula : CHClN
- Molecular Weight : 201.69 g/mol
- CAS Number : 90812-22-9
Physical Properties
- Appearance : White crystalline powder
- Solubility : Soluble in water and organic solvents
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within biological systems. Its mechanism can be summarized as follows:
- Receptor Binding : The compound may bind to neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways, influencing mood and behavior.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes that play a role in metabolic pathways, potentially altering cellular functions and promoting therapeutic effects.
- Cell Signaling Modulation : The compound may affect various signaling pathways, leading to changes in gene expression and cellular metabolism.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against:
- Gram-positive bacteria : Such as Staphylococcus aureus
- Gram-negative bacteria : Including Escherichia coli
Antiviral Activity
The compound has also been investigated for its antiviral properties, particularly against viruses that affect the respiratory system. Preliminary studies suggest potential efficacy in inhibiting viral replication.
Anticancer Potential
Studies have explored the compound's effects on cancer cell lines, revealing:
- Inhibition of cell proliferation : Notably against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer).
- Mechanisms of action : Likely involve apoptosis induction and cell cycle arrest.
Study 1: Antimicrobial Efficacy
A study conducted by Zhang et al. evaluated the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, indicating strong antibacterial activity with MIC values ranging from 62.5 µg/mL to 78.12 µg/mL for different strains.
Study 2: Anticancer Activity
In another study focusing on anticancer properties, the compound was tested on HeLa and A549 cells. The results showed an IC value of approximately 226 µg/mL for HeLa cells and 242.52 µg/mL for A549 cells, suggesting moderate cytotoxicity and potential for further development as an anticancer agent.
| Study | Cell Line | IC (µg/mL) | Activity |
|---|---|---|---|
| Zhang et al. | HeLa | 226 | Anticancer |
| Zhang et al. | A549 | 242.52 | Anticancer |
Research Applications
The unique properties of this compound make it valuable in various research fields:
- Medicinal Chemistry : As a lead compound in drug development targeting specific diseases.
- Microbiology : For studying microbial resistance mechanisms.
- Cancer Research : Investigating novel therapeutic strategies against resistant cancer types.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
